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A comprehensive guide for researchers navigating the landscape of p97-targeted therapies,

this report delves into a critical comparison of covalent and allosteric p97 inhibitors. We provide

a detailed analysis of their specificity, supported by experimental data, to aid in the selection of

the most appropriate tool for preclinical research and drug development.

The AAA+ ATPase p97 (also known as VCP) has emerged as a compelling therapeutic target

in oncology and other diseases due to its central role in protein homeostasis.[1][2][3] p97 is

involved in a multitude of cellular processes, including the ubiquitin-proteasome system (UPS),

endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage

response.[1][2][3][4] Consequently, inhibiting p97 offers a promising strategy to disrupt these

pathways and selectively target cells under proteotoxic stress, such as cancer cells.[2][3][4]

Two primary classes of small molecule inhibitors have been developed to target p97: ATP-

competitive (often covalent) and allosteric inhibitors. While both aim to abrogate p97's ATPase

activity, they do so via distinct mechanisms, leading to significant differences in their specificity

and off-target effect profiles. This guide provides an objective comparison of these two classes,

focusing on key specificity data and the experimental methodologies used to generate them.

Quantitative Comparison of p97 Inhibitors
The following tables summarize the inhibitory potency and selectivity of representative covalent

(ATP-competitive) and allosteric p97 inhibitors.
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Covalent/ATP-

Competitive

Inhibitors

Target IC50 (nM) Notes

CB-5083
p97 (D2 ATPase

domain)
11

ATP-competitive,

reversible.[5] Failed in

Phase I clinical trials

due to off-target

effects on

phosphodiesterase-6

(PDE6), causing

visual disturbances.[5]

[6][7][8][9]

FL-18
p97 (D2 ATP site

Cysteine)
59.3

Targeted covalent

inhibitor with

proteome-wide

selectivity.[10]

ML240
p97 (D2 ATPase

domain)
~100-200 (inferred)

ATP-competitive, D2-

selective.[11][12]

ML241
p97 (D2 ATPase

domain)
~100-200 (inferred)

ATP-competitive, D2-

selective.[11][12]
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Allosteric Inhibitors Target IC50 (nM) Notes

NMS-873
p97 (Allosteric site at

D1-D2 interface)
30

Highly selective for

p97 over other AAA

ATPases and kinases.

[13] However, it has

shown some off-target

effects on

mitochondrial

oxidative

phosphorylation.[14]

Can overcome

resistance to ATP-

competitive inhibitors.

[15][16]

UPCDC-30245 p97 (Allosteric site) N/A

Can overcome

resistance to ATP-

competitive inhibitors.

[15][16]

Mechanisms of Action and Specificity
The distinct binding modes of covalent and allosteric inhibitors fundamentally influence their

specificity.

Covalent/ATP-Competitive Inhibitors like CB-5083 function by competing with ATP for binding

to the D2 ATPase domain of p97.[6] While potent, the high degree of similarity among ATP-

binding sites across the proteome presents a significant challenge for achieving high specificity.

This is exemplified by the off-target inhibition of PDE6 by CB-5083, which ultimately led to the

termination of its clinical trials.[7][8][9] More recent developments in targeted covalent

inhibitors, such as FL-18, which irreversibly binds to a specific cysteine residue within the D2

ATP site, have shown promise for improved proteome-wide selectivity.[10]

Allosteric Inhibitors, such as NMS-873, bind to a unique pocket at the interface of the D1 and

D2 domains, a site that is not conserved across other ATPases.[14][17] This allosteric

modulation locks the enzyme in an inactive conformation.[14] This distinct mechanism of action
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generally confers higher selectivity for p97.[13] Notably, allosteric inhibitors have demonstrated

the ability to overcome resistance mechanisms that emerge against ATP-competitive inhibitors,

which often involve mutations in the ATP-binding pocket.[15][16][18] However, even highly

selective allosteric inhibitors are not without potential off-target effects, as seen with NMS-873's

impact on mitochondrial function.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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